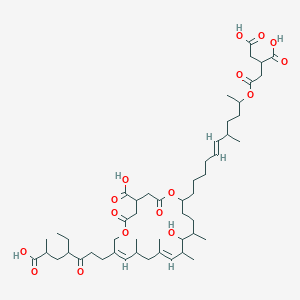
Actinoplanic acid A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件: アクチノプラン酸Aは一般的に、Actinoplanes属菌およびStreptomyces属菌の発酵ブロスから単離されます . 単離プロセスには、適切な培地で細菌を培養し、続いてクロマトグラフィー技術を用いて抽出および精製することが含まれます .
工業生産方法: アクチノプラン酸Aの工業生産には、Actinoplanes属菌およびStreptomyces属菌の大規模発酵が含まれます。 発酵プロセスは、化合物の収量を最大限にするように最適化され、その後、高度なクロマトグラフィー法を用いて抽出および精製されます .
化学反応の分析
反応の種類: アクチノプラン酸Aは、以下を含む様々な化学反応を起こします。
酸化: アクチノプラン酸Aは、酸化されて異なる誘導体となることがあります。
還元: 還元反応は、アクチノプラン酸Aに存在する官能基を改変することができます。
置換: 置換反応は、分子に新しい官能基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応は、アミンやアルコールなどの求核剤が関与することがよくあります。
生成される主な生成物: これらの反応から生成される主な生成物には、官能基が改変されたアクチノプラン酸Aの様々な誘導体があり、これらは異なる生物活性を示すことがあります .
4. 科学研究における用途
アクチノプラン酸Aは、以下を含む幅広い科学研究用途があります。
科学的研究の応用
Medicinal Applications
1. Anticancer Potential:
Actinoplanic acid A has been identified as a potent inhibitor of Ras farnesyltransferase, an enzyme implicated in cancer cell proliferation. The inhibition of this enzyme is significant because Ras GTPase is one of the most prevalent oncogenes targeted in anticancer drug development. Although farnesyltransferase inhibitors have not yet led to approved therapies, this compound's unique structure and mechanism of action suggest it could be a valuable candidate for further research into cancer treatments .
2. Synergistic Antifungal Activity:
Research has demonstrated that this compound exhibits synergistic effects when combined with rapamycin, enhancing its antifungal activity. This combination therapy approach can be particularly useful in treating fungal infections that are resistant to conventional treatments. The co-localization of the biosynthetic gene clusters for both compounds in Streptomyces rapamycinicus suggests an evolutionary advantage in producing these compounds together to combat multiple targets simultaneously .
3. Cytotoxic Properties:
this compound has also shown cytotoxic effects against various cell lines, indicating its potential use as an anticancer agent beyond its role as a farnesyltransferase inhibitor. The structural features of this compound contribute to its ability to disrupt cellular processes, making it a compound of interest for further pharmacological studies .
Agricultural Applications
1. Biopesticide Development:
The antifungal properties of this compound can be harnessed in agricultural settings as a biopesticide. Its ability to inhibit fungal growth could provide an environmentally friendly alternative to synthetic fungicides, promoting sustainable agricultural practices. The exploration of this compound's efficacy against plant pathogens is an area ripe for research .
Biotechnological Applications
1. Genome Mining and Synthetic Biology:
The discovery of the biosynthetic pathway for this compound through genome mining techniques has opened avenues for synthetic biology applications. By manipulating the genetic pathways responsible for its production, researchers can potentially enhance yields or create novel derivatives with improved bioactivity. This approach underscores the importance of understanding microbial secondary metabolism for drug discovery and development .
Case Studies and Research Findings
作用機序
アクチノプラン酸Aは、標的タンパク質へのファルネシル基の転移を触媒する酵素であるファルネシルタンパク質転移酵素を阻害することによりその効果を発揮します . この阻害は、細胞シグナル伝達経路に関与するタンパク質の適切な機能を阻害し、癌細胞の増殖抑制につながります . 分子標的としては、細胞増殖と生存に重要な役割を果たすRasなどのタンパク質があります .
類似化合物:
アクチノプラン酸B: ファルネシルタンパク質転移酵素に対して同様の阻害効果を持つ別のマクロ環式ポリカルボン酸です.
マニュマイシンA: Streptomyces属菌から単離された、同様の生物活性を示す化合物です.
ファルネシル転移酵素阻害剤III: ファルネシルタンパク質転移酵素を阻害する合成化合物です.
独自性: アクチノプラン酸Aは、その特異的な構造とファルネシルタンパク質転移酵素に対する強力な阻害効果によりユニークです。 この酵素を選択的に阻害し、他の関連酵素には影響を与えない能力は、治療用途における貴重な化合物となっています .
類似化合物との比較
Actinoplanic Acid B: Another macrocyclic polycarboxylic acid with similar inhibitory effects on farnesyl-protein transferase.
Manumycin A: A compound with similar biological activity, isolated from Streptomyces species.
Farnesyltransferase Inhibitor III: A synthetic compound that inhibits farnesyl-protein transferase.
Uniqueness: Actinoplanic Acid A is unique due to its specific structure and potent inhibitory effects on farnesyl-protein transferase. Its ability to inhibit this enzyme selectively, without affecting other related enzymes, makes it a valuable compound for therapeutic applications .
特性
分子式 |
C51H80O16 |
|---|---|
分子量 |
949.2 g/mol |
IUPAC名 |
2-[2-[(E)-11-[(14E,18Z)-4-carboxy-19-(6-carboxy-4-ethyl-3-oxoheptyl)-12-hydroxy-11,13,15,17-tetramethyl-2,6-dioxo-1,7-dioxacycloicosa-14,18-dien-8-yl]-5-methylundec-6-en-2-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C51H80O16/c1-9-39(25-36(7)49(59)60)43(52)21-19-38-24-33(4)22-32(3)23-35(6)48(58)34(5)17-20-42(67-47(57)29-41(51(63)64)27-45(55)65-30-38)15-13-11-10-12-14-31(2)16-18-37(8)66-46(56)28-40(50(61)62)26-44(53)54/h12,14,23-24,31,33-37,39-42,48,58H,9-11,13,15-22,25-30H2,1-8H3,(H,53,54)(H,59,60)(H,61,62)(H,63,64)/b14-12+,32-23+,38-24- |
InChIキー |
ZJCPEIGQYKMZFE-PXQKRTIOSA-N |
異性体SMILES |
CCC(CC(C)C(=O)O)C(=O)CC/C/1=C/C(C/C(=C/C(C(C(CCC(OC(=O)CC(CC(=O)OC1)C(=O)O)CCCC/C=C/C(C)CCC(C)OC(=O)CC(CC(=O)O)C(=O)O)C)O)C)/C)C |
正規SMILES |
CCC(CC(C)C(=O)O)C(=O)CCC1=CC(CC(=CC(C(C(CCC(OC(=O)CC(CC(=O)OC1)C(=O)O)CCCCC=CC(C)CCC(C)OC(=O)CC(CC(=O)O)C(=O)O)C)O)C)C)C |
同義語 |
actinoplanic acid A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















